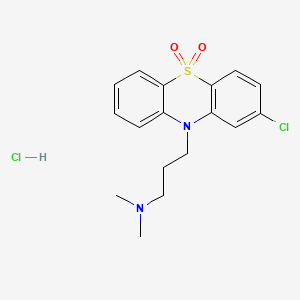

Chlorpromazine Sulfone Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorpromazine Sulfone Hydrochloride is a derivative of Chlorpromazine, a well-known antipsychotic medication. Chlorpromazine itself is a phenothiazine antipsychotic used primarily to treat psychotic disorders such as schizophrenia. This compound retains many of the pharmacological properties of its parent compound but has distinct chemical and physical characteristics that make it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Chlorpromazine Sulfone Hydrochloride typically involves the oxidation of Chlorpromazine. One common method is the use of strong oxidizing agents such as hydrogen peroxide or peracids to convert Chlorpromazine to its sulfone derivative. The reaction conditions often require controlled temperatures and pH levels to ensure the selective oxidation of the sulfur atom in the phenothiazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels.

化学反応の分析

Types of Reactions

Chlorpromazine Sulfone Hydrochloride undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides and other oxidized derivatives.

Reduction: Reduction reactions can revert the sulfone back to its parent compound or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfonates.

Reduction: Chlorpromazine, reduced phenothiazine derivatives.

Substitution: Substituted phenothiazines with various functional groups.

科学的研究の応用

Chlorpromazine Sulfone Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.

Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.

Medicine: Explored for its pharmacological properties, including its potential use as an antipsychotic and its effects on neurotransmitter systems.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

作用機序

The mechanism of action of Chlorpromazine Sulfone Hydrochloride is similar to that of Chlorpromazine. It primarily acts as a dopamine antagonist, blocking dopamine receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing dopaminergic activity. Additionally, it has antiserotonergic and antihistaminergic properties, contributing to its overall pharmacological profile.

類似化合物との比較

Similar Compounds

Chlorpromazine: The parent compound, widely used as an antipsychotic.

Haloperidol: Another antipsychotic with a different chemical structure but similar therapeutic effects.

Risperidone: A newer antipsychotic with fewer side effects compared to Chlorpromazine.

Uniqueness

Chlorpromazine Sulfone Hydrochloride is unique due to its sulfone group, which imparts different chemical and physical properties compared to its parent compound. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

生物活性

Chlorpromazine sulfone hydrochloride is a derivative of chlorpromazine, a well-known antipsychotic medication. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, therapeutic applications, and associated research findings.

Overview of Chlorpromazine

Chlorpromazine is primarily used to treat schizophrenia and other psychotic disorders. It acts as a dopamine antagonist, affecting multiple neurotransmitter systems in the brain. The biological activity of chlorpromazine is attributed to its interactions with various receptors, including:

- Dopaminergic receptors (D1, D2, D3, D4)

- Serotonergic receptors (5-HT1, 5-HT2)

- Histaminergic receptors (H1)

- Adrenergic receptors (alpha1, alpha2)

- Muscarinic cholinergic receptors (M1, M2)

These interactions contribute to its antipsychotic, sedative, and antiemetic effects .

This compound shares similar mechanisms with its parent compound. It primarily functions by blocking dopamine receptors in the central nervous system (CNS), which alleviates symptoms of psychosis. Additionally, it has antiadrenergic and anticholinergic properties that can modulate various physiological responses.

Absorption and Metabolism

Chlorpromazine is readily absorbed from the gastrointestinal tract with a bioavailability that varies due to first-pass metabolism. It undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP3A4), resulting in several metabolites including chlorpromazine sulfoxide and its N-oxide .

Efficacy in Clinical Studies

Research indicates that chlorpromazine effectively reduces relapse rates in schizophrenia compared to placebo. A systematic review found that chlorpromazine significantly improved overall symptoms and functioning in patients with schizophrenia .

| Outcome | Chlorpromazine Group | Placebo Group | Relative Risk (RR) | Quality of Evidence |

|---|---|---|---|---|

| Relapse Rate (6 months - 2 years) | 461 per 1000 | 710 per 1000 | RR 0.65 | Very Low |

| Global Improvement | 637 per 1000 | 897 per 1000 | RR 0.71 | Very Low |

| Early Study Withdrawal | 128 per 1000 | 200 per 1000 | RR 0.64 | Low |

This table summarizes key findings from clinical trials assessing the efficacy of chlorpromazine compared to placebo.

Case Studies

Several case studies have highlighted the therapeutic benefits and adverse effects associated with this compound:

- Case Study on Efficacy : A patient with treatment-resistant schizophrenia showed significant improvement after switching to this compound from another antipsychotic. The patient experienced reduced hallucinations and improved social functioning over six months.

- Adverse Effects : In another case, a patient developed severe sedation and weight gain after initiating treatment with this compound. This led to a dosage adjustment and subsequent monitoring for metabolic syndrome.

Safety Profile

This compound has a notable safety profile characterized by several potential adverse effects:

- Sedation

- Weight gain

- Extrapyramidal symptoms (tremors, rigidity)

- Orthostatic hypotension

- Anticholinergic effects (dry mouth, constipation)

The incidence of these effects necessitates careful monitoring during treatment .

特性

IUPAC Name |

3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)23(21,22)17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANTWWZPQFMOTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。